2-(Allyl(benzyl)amino)acetonitrile

Description

BenchChem offers high-quality 2-(Allyl(benzyl)amino)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allyl(benzyl)amino)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

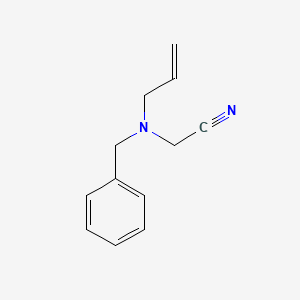

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(prop-2-enyl)amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-9-14(10-8-13)11-12-6-4-3-5-7-12/h2-7H,1,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQRUMXMODHMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Intermediate in Complex Molecule Synthesis

The significance of 2-(Allyl(benzyl)amino)acetonitrile in organic synthesis stems from the reactivity of its distinct functional moieties. The presence of both an allyl and a benzyl (B1604629) group attached to a nitrogen atom, along with a nitrile group, allows for a wide array of synthetic manipulations. myskinrecipes.com This structural arrangement makes it a valuable precursor for creating a diverse range of organic compounds.

The allyl group, with its carbon-carbon double bond, is amenable to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. It can also participate in powerful carbon-carbon bond-forming reactions such as cross-metathesis and Heck coupling. orgsyn.org The benzyl group, on the other hand, can be removed under various conditions, serving as a protecting group for the secondary amine. This debenzylation is often achieved through hydrogenolysis. orgsyn.org

The nitrile group is another key reactive center. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the introduction of a wide range of functionalities into the target molecule.

The combination of these reactive sites makes 2-(Allyl(benzyl)amino)acetonitrile a powerful tool for the synthesis of complex nitrogen-containing molecules. These include various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, as well as substituted amino acids and other chiral building blocks. beilstein-journals.orgresearchgate.net The ability to selectively manipulate each functional group provides chemists with a high degree of control over the synthetic process, enabling the efficient construction of intricate molecular frameworks.

Key Reactive Sites of 2-(Allyl(benzyl)amino)acetonitrile

| Functional Group | Potential Reactions |

| Allyl Group | Addition Reactions (Hydrogenation, Halogenation), Cross-Metathesis, Heck Coupling |

| Benzyl Group | Hydrogenolysis (Debenzylation) |

| Nitrile Group | Hydrolysis (to Carboxylic Acid), Reduction (to Primary Amine), Reaction with Organometallics (to Ketones) |

Overview of Academic Research Trajectories for 2 Allyl Benzyl Amino Acetonitrile

Oxidative Cyanation Approaches for α-Amino Nitriles

Oxidative cyanation represents a powerful tool for the direct functionalization of C-H bonds adjacent to the nitrogen atom in tertiary amines, providing a direct route to α-aminonitriles.

Iron(II) Chloride Catalyzed Oxidative α-Cyanation of Tertiary Amines, Including Allylic and Benzylic Substrates

Iron-catalyzed oxidative α-cyanation of tertiary amines has emerged as an efficient method for the synthesis of α-aminonitriles. rsc.org Iron(II) and iron(III) salts can catalyze the reaction between tertiary amines and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an oxidant like tert-butylhydroperoxide. rsc.org This reaction proceeds under mild, acid-free conditions at room temperature. rsc.org The methodology is applicable to a variety of tertiary amines, including those with allylic and benzylic groups, which are relevant to the synthesis of 2-(allyl(benzyl)amino)acetonitrile.

Mechanistic studies suggest that this process can be applied to the synthesis of amides from noncyclic tertiary alkyl amines through a biologically inspired Fe-catalyzed Cα-H functionalization. nih.gov This approach also allows for the development of a mild Cα-H cyanation method using the same catalyst system. nih.gov

Table 1: Iron-Catalyzed Oxidative Cyanation of Tertiary Amines

| Catalyst | Cyanide Source | Oxidant | Substrate Scope | Conditions | Ref. |

| Iron(II) or Iron(III) salts | Trimethylsilyl cyanide | tert-Butylhydroperoxide | Tertiary amines (including allylic and benzylic) | Room temperature, acid-free | rsc.org |

| Iron catalyst | Not specified | Not specified | Noncyclic tertiary alkyl amines | Mild | nih.gov |

Sequential Oxidative Cyanation/Hydroalkoxylation of N,N-Diallylamines Leading to Functionalized Products

A sequential reaction involving iron-catalyzed oxidative α-cyanation of tertiary allylamines at the allylic position, followed by an anti-Markovnikov addition of alcohols across the vinyl C=C double bond, has been developed. nih.gov This one-pot process generates 2-amino-4-alkoxybutanenitriles from three components: an allylamine, an alcohol, and a cyanide source. nih.gov This methodology highlights the potential for further functionalization of the allyl group in substrates like N,N-diallylamines, offering a pathway to more complex, functionalized α-aminonitrile products.

Strategies Involving Acetonitrile (B52724) as a Cyanomethyl Source

Acetonitrile, while having a high pKa value, can serve as a cyanomethyl source in various metal-catalyzed and other synthetic strategies, offering a less toxic alternative to traditional cyanating agents. nih.gov

Metal-Catalyzed Cyanomethylation of Imines with Acetonitrile

Copper-catalyzed cyanomethylation of imines using acetonitrile provides an efficient route to β,γ-unsaturated nitriles. nih.gov This method demonstrates good to excellent yields and tolerates a wide range of functional groups on both aliphatic and aromatic substrates. nih.govresearchgate.net The reaction is believed to proceed through the C(sp³)–H activation of acetonitrile, promoted by the copper catalyst. nih.gov The cyano group of acetonitrile coordinates with the copper species, and the acetonitrile is deprotonated by the imine substrate to generate a nucleophilic acetonitrile species. nih.gov

Shen and colleagues have also reported a novel cyanation of arenes using acetonitrile as the cyano source, catalyzed by a copper complex. The reaction proceeds via a tandem process involving the iodination of the arene followed by cyanation.

Table 2: Copper-Catalyzed Cyanomethylation

| Catalyst | Cyanomethyl Source | Substrates | Products | Yields | Ref. |

| Copper | Acetonitrile and its derivatives | Imines, α,β-alkenes | Arylacrylonitriles, β,γ-unsaturated nitriles | 69-98% | nih.govresearchgate.net |

| Copper complex | Acetonitrile | Arenes | Aryl nitriles | Moderate to good |

Ammonium-Catalyzed Reactions Employing Aminoacetonitrile (B1212223) Derivatives

A general and novel method for the synthesis of α-aminonitriles has been developed using readily available aminoacetonitrile and its derivatives, catalyzed by ammonium (B1175870) salts. nih.govacs.org This approach avoids the use of toxic cyanation reagents, making it a greener alternative to the classical Strecker reaction. acs.org The method is tolerant of air and moisture. acs.org Furthermore, the use of chiral ammonium catalysts allows for asymmetric reactions, providing access to chiral α-tertiary and α-quaternary aminonitriles. acs.org

Cyanation of Imines and Iminium Ions Utilizing External Cyanide Sources with Acetonitrile as Solvent

The Strecker reaction, first reported in 1850, remains a widely used method for α-aminonitrile synthesis. mdpi.com This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source. mdpi.com While traditionally using hydrogen cyanide, modern variations often employ less hazardous cyanide sources like trimethylsilyl cyanide (TMSCN). mdpi.com Acetonitrile is a common solvent for these reactions. rsc.org

The reaction can be catalyzed by various species, including sulfated polyborate, which has been shown to give excellent yields of α-aminonitriles from aldehydes/ketones, amines, and TMSCN under solvent-free conditions. mdpi.com The reaction mechanism involves the formation of an imine or iminium ion in situ, which is then attacked by the cyanide nucleophile. rsc.org

Preparation of Aminoacetonitrile Derivatives via Strecker Reaction Analogs

The Strecker synthesis, first reported in 1850, represents the most classical and widely utilized method for preparing α-aminonitriles. mdpi.comacs.org The reaction is a three-component condensation involving a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source. wikipedia.org For the synthesis of N,N-disubstituted α-aminonitriles such as 2-(Allyl(benzyl)amino)acetonitrile, a secondary amine is used in place of ammonia (B1221849) or a primary amine. wikipedia.orgacs.org

The general mechanism for the formation of a N,N-disubstituted aminonitrile begins with the reaction between the secondary amine (e.g., N-allylbenzylamine) and an aldehyde (e.g., formaldehyde) to form an iminium ion intermediate. This electrophilic intermediate is then attacked by a nucleophilic cyanide anion, typically sourced from trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN), or hydrogen cyanide (HCN), to yield the final α-aminonitrile product. wikipedia.orgacs.org

Various catalysts and reaction conditions have been developed to optimize the Strecker reaction for secondary amines. These include both metal-free and metal-catalyzed approaches. For instance, mild, metal-free conditions using ammonium chloride (NH₄Cl) in ethanol (B145695) have proven effective for reacting aldehydes with both aromatic and aliphatic secondary amines. fao.org More recently, iron-catalyzed sequential reactions have been developed where a primary alcohol is oxidized in situ to an aldehyde, which then reacts with a secondary amine and TMSCN to form the α-aminonitrile. rsc.org Asymmetric variants, employing chiral organocatalysts like hydroquinine, have also been successfully applied to the Strecker reaction of aldehydes and secondary amines, affording products with high enantioselectivity. acs.org

Table 1: Examples of Strecker Reaction Analogs for N-Substituted α-Aminonitriles

| Amine | Aldehyde/Ketone | Cyanide Source | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic/Aliphatic Secondary Amines | Aromatic Aldehydes | TMSCN | NH₄Cl (3 mol%), EtOH, rt | α-(Dialkylamino)acetonitrile | High | fao.org |

| Morpholine | Benzaldehyde | TMSCN | Hydroquinine (0.09 mmol), NaF, CH₂Cl₂, -20°C to rt | Chiral α-(Morpholino)phenylacetonitrile | 95% | acs.org |

| Dibenzylamine | Various Primary Alcohols | TMSCN | Fe(acac)₃, TBHP, 60°C | α-(Dibenzylamino)nitrile | Good to excellent | rsc.org |

| Aniline | Benzaldehyde | TMSCN | (Bromodimethyl)sulfonium bromide, rt | 2-Phenyl-2-(phenylamino)acetonitrile | 94% | organic-chemistry.org |

Multi-Component Coupling Approaches for N-Functionalized Amines and Nitriles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org The Strecker reaction itself is a prime example of a three-component reaction. mdpi.com Beyond the classic Strecker protocol, a range of other MCRs have been developed for the streamlined synthesis of N-functionalized amines and nitriles, often employing transition metal catalysis to achieve high selectivity and functional group tolerance.

Nickel-catalyzed MCRs have emerged as powerful tools for constructing complex amines. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process, where an alcohol is temporarily dehydrogenated by a nickel catalyst to form an aldehyde in situ. core.ac.uk This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen, resulting in the N-alkylation of the amine. This approach avoids the direct use of sensitive aldehydes and generates water as the only byproduct. core.ac.uk Other nickel-catalyzed MCRs enable the direct coupling of simple alkenes, aldehydes, and amides to furnish structurally diverse allylic amines. acs.org

Palladium complexes have also been utilized to catalyze three-component Strecker-type reactions of aldehydes, amines, and TMSCN, providing good yields of α-aminonitriles at room temperature. organic-chemistry.org These advanced MCRs offer significant advantages in terms of atom economy, reduced step counts, and the ability to generate molecular diversity from simple and readily available precursors. The development of such methods is crucial for the efficient synthesis of complex molecular architectures, including those of N-functionalized amines and nitriles.

Table 2: Overview of Multi-Component Coupling Approaches

| Reaction Type | Key Components | Catalyst System | Product Class | Key Features | Reference |

|---|---|---|---|---|---|

| Strecker Reaction | Aldehyde, Amine, Cyanide Source | Various (e.g., I₂, Pd-complex, Organocatalyst) | α-Aminonitriles | Convergent, high atom economy. | organic-chemistry.orgorganic-chemistry.org |

| Nickel-Catalyzed N-Alkylation | Alcohol, Amine | Ni(COD)₂ / KOH (ligand-free) | N-Alkylated Amines | "Borrowing Hydrogen" strategy; water is the only byproduct. | core.ac.uk |

| Nickel-Catalyzed α-Alkenylation | N-Sulfonyl Amine, Alkyne | Nickel / Chiral Ligand | Chiral α-Branched Amines | Atom-economical, enantioselective, oxidant-free. | acs.org |

| Petasis Reaction | Amine, Aldehyde, Vinyl/Aryl Boronic Acid | None (thermal) | Allylic/Benzylic Amines | Convergent synthesis of substituted amines. | mdpi.com |

Chemical Reactivity and Transformations of 2 Allyl Benzyl Amino Acetonitrile

Reactivity at the α-Cyano Carbon

The carbon atom situated between the nitrile group and the tertiary amine (the α-cyano carbon) is activated for several important transformations due to the electron-withdrawing nature of the adjacent cyano group. nih.gov

The proton on the α-cyano carbon is acidic and can be abstracted by a base to form a resonance-stabilized carbanion. inflibnet.ac.in This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. youtube.com One of the most significant applications is its use in Michael or conjugate additions to α,β-unsaturated carbonyl compounds. rsc.orgwikipedia.orgyoutube.com This reaction involves the 1,4-addition of the carbanion to an activated alkene, leading to the formation of a more complex carbon skeleton. wikipedia.orgscribd.com The process begins with the nucleophilic carbanion attacking the β-position of the unsaturated system, generating an enolate intermediate which is then protonated to yield the final product. youtube.com

This reactivity is a cornerstone of organic synthesis, enabling the construction of intricate molecular frameworks from simpler precursors. inflibnet.ac.in

Table 1: Examples of Nucleophilic Addition of α-Aminonitrile-Derived Carbanions

| Nucleophile Precursor | Electrophile (α,β-Unsaturated Compound) | Base | Product Type |

|---|---|---|---|

| 2-(Alkylamino)acetonitrile | Cyclohexenone | Strong Base (e.g., LDA) | 3-(1-cyano-1-(alkylamino)methyl)cyclohexanone |

| 2-(Dialkylamino)acetonitrile | Methyl Acrylate | Strong Base (e.g., NaH) | Methyl 4-(dialkylamino)-4-cyanobutanoate |

| 2-(Aryl(alkyl)amino)acetonitrile | Acrylonitrile | Strong Base (e.g., KOtBu) | 2-(1-(Aryl(alkyl)amino)ethyl)succinonitrile |

The nitrile functional group in 2-(Allyl(benzyl)amino)acetonitrile can be converted into a carboxylic acid through hydrolysis. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org The reaction proceeds in two main stages: the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid, yielding the free carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org In basic hydrolysis, heating with an alkali solution such as sodium hydroxide (B78521) produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid from basic hydrolysis, a final acidification step is necessary to protonate the carboxylate salt. libretexts.orgorganicchemistrytutor.com

Reaction Scheme: Hydrolysis of 2-(Allyl(benzyl)amino)acetonitrile

The cyano group is readily reducible to a primary amine, a transformation that converts 2-(Allyl(benzyl)amino)acetonitrile into a diamine derivative. A variety of reducing agents and methods can accomplish this, including catalytic hydrogenation and chemical reductants. organic-chemistry.org For instance, reagents like ammonia borane (B79455) can effectively reduce nitriles to primary amines under thermal conditions without the need for a metal catalyst. organic-chemistry.org Electrochemical methods have also been developed, offering an environmentally friendly route for converting nitriles like acetonitrile (B52724) to the corresponding primary amine, ethylamine. osti.govnih.gov This suggests that similar electrochemical reduction could be applied to more complex nitriles.

Table 2: Common Reagents for Nitrile Reduction

| Reagent/Method | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation (H2, Pd/C) | High pressure, solvent (e.g., ethanol) | Primary Amine |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether, followed by aqueous workup | Primary Amine |

| Ammonia Borane (NH3BH3) | Thermal decomposition | Primary Amine |

| Sodium Borohydride (NaBH4) / CoCl2 | Methanol (B129727) | Primary Amine |

Transformations Involving the Allylic Moiety

The allyl group provides a second key reactive handle within the molecule, enabling a different set of synthetic transformations, particularly for building cyclic structures and introducing new functional groups.

The presence of both an allylic group and a nucleophilic nitrogen atom, along with the activated α-cyano carbon, creates opportunities for intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. rsc.orgfrontiersin.org Depending on the reaction conditions and reagents, the allyl group can participate in various cyclization pathways, such as radical cyclizations or transition-metal-catalyzed processes, to form nitrogen-containing rings. nih.govrsc.org For example, related N-allyl compounds can undergo intramolecular cyclization to form substituted pyrrolidines or other complex bicyclic systems. rsc.org

The allyl group is an excellent substrate for palladium-catalyzed reactions. rsc.orgresearchgate.net In these transformations, a palladium(0) catalyst reacts with the allyl group to form a π-allyl palladium intermediate. researchgate.net This electrophilic intermediate can then be attacked by a wide range of nucleophiles, resulting in a substitution reaction at the allylic position. rsc.org This process, often referred to as the Tsuji-Trost reaction, is a highly versatile method for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov By choosing different nucleophiles, a variety of functional groups can be introduced, demonstrating the synthetic utility of the allylic moiety in 2-(Allyl(benzyl)amino)acetonitrile for molecular diversification. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Allylic Substitution

| Substrate Type | Nucleophile | Palladium Catalyst System | Product Type |

|---|---|---|---|

| Allylic Acetate | Malonate Esters | Pd(PPh3)4 | Allylic Alkylation Product |

| Allylic Carbonate | Amines | [Pd(π-allyl)Cl]2, dppe | Allylic Amination Product |

| Allylic Alcohol | Boronic Acids | Pd(OAc)2, PPh3 | Allylic Arylation Product |

[3+2] Cycloaddition Reactions for Pyrrolidine (B122466) Ring Formation

The synthesis of pyrrolidine rings is a significant focus in medicinal chemistry, as this scaffold is present in numerous natural products and FDA-approved drugs. nih.gov One powerful method for constructing this five-membered heterocycle is through [3+2] cycloaddition reactions. In the context of 2-(Allyl(benzyl)amino)acetonitrile and its analogs, the allyl group and the amino-acetonitrile moiety can serve as precursors to a 1,3-dipole, which then reacts with a dipolarophile to form the pyrrolidine ring.

Glycine-based [3+2] cycloaddition is a well-established strategy for creating pyrrolidine-containing compounds. nih.gov This method often involves the generation of an azomethine ylide from a glycine (B1666218) derivative, which then undergoes cycloaddition. nih.gov For a substrate like 2-(Allyl(benzyl)amino)acetonitrile, a similar transformation can be envisioned where the core structure acts as a synthetic equivalent to a glycine-derived 1,3-dipole. The reaction typically proceeds by generating an azomethine ylide from the α-amino nitrile portion, which is then trapped intramolecularly by the allyl group or intermolecularly by another dipolarophile.

Research has shown that the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins can proceed via an oxidative [3+2] cycloaddition under metal-free conditions to yield functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org While not a direct analog, this illustrates the principle of using an amine derivative as a precursor for a [3+2] cycloaddition to form a five-membered nitrogen heterocycle.

The general approach for forming pyrrolidines via [3+2] cycloaddition is summarized in the table below.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref. |

| Glycine/Amino Esters | Alkenes, Alkynes, Carbonyls | Heat, Metal Catalysts | Substituted Pyrrolidines | nih.gov |

| N-Aminopyridines | α,β-Unsaturated Carbonyls | NMP, O2, Room Temp. | Pyrazolo[1,5-a]pyridines | organic-chemistry.org |

| Polyhydroxylated Nitrones | Trimethylsilyl (B98337) cyanide | - | Polyhydroxylated Pyrrolidines | nih.gov |

These cycloaddition strategies are highly valued for their efficiency and stereochemical control, providing access to a diverse range of complex pyrrolidine structures. nih.govnih.gov

Reactivity of the Benzyl (B1604629) Moiety in Amination Reactions

The benzyl group in 2-(Allyl(benzyl)amino)acetonitrile is not merely a protecting group but an active participant in various chemical transformations. Its reactivity is central to modifying the core structure and introducing further complexity. Amination reactions involving the benzylic position are of particular interest.

One of the key reactions of the benzyl moiety is its cleavage. Catalytic systems, such as Palladium on carbon (Pd/C) in the presence of 1,1,2-trichloroethane, have been shown to efficiently N-debenzylate benzylamines, yielding the corresponding primary or secondary amines as hydrochloride salts in near-quantitative yields. organic-chemistry.org This deprotection is a crucial step in many synthetic sequences, allowing for subsequent functionalization at the nitrogen atom.

Furthermore, the benzylic C-H bond itself can be a site for functionalization. Metal-free processes utilizing hydroxylamine-O-sulfonic acid (HOSA) can achieve site-selective C(sp²)–C(sp³) cleavage of benzylic alcohols, leading to valuable nitrogen-containing motifs like anilines and nitriles. nih.gov While the substrate is an alcohol, this highlights the inherent reactivity of the benzylic position adjacent to a heteroatom, a feature present in 2-(Allyl(benzyl)amino)acetonitrile.

Studies on the reaction of benzyl cations, generated from N-benzyl-N-nitrosopivalamide, with acetonitrile have provided mechanistic insights. nih.gov The initially formed N-benzylnitrilium ion undergoes a cascade of reactions, demonstrating the electrophilic nature of the benzylic carbon and its propensity to react with nucleophiles like nitriles. nih.gov

The table below outlines some key reactions involving the benzyl group in benzylamine (B48309) derivatives.

| Reaction Type | Reagents | Product Type | Ref. |

| N-Debenzylation | Pd/C, 1,1,2-trichloroethane | Primary/Secondary Amine Hydrochlorides | organic-chemistry.org |

| C-C Cleavage/Amination | Hydroxylamine-O-sulfonic acid (HOSA), Et3N | Anilines, Nitriles | nih.gov |

| Chan-Lam Coupling | Benzylic boronic esters, Anilines, Cu catalyst | Alkyl Amines | organic-chemistry.org |

| N-Alkylation | Benzylic alcohols, Anilines, SmI2 catalyst | Secondary Amines | organic-chemistry.org |

Cascade and Domino Reaction Sequences Involving 2-(Allyl(benzyl)amino)acetonitrile Analogs

The structural motifs within 2-(Allyl(benzyl)amino)acetonitrile make its analogs ideal candidates for cascade and domino reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. These sequences often lead to the rapid assembly of complex molecular architectures from simple starting materials.

Analogs of 2-(Allyl(benzyl)amino)acetonitrile, such as α-amido sulfones derived from 2-formyl benzoates, have been utilized in asymmetric cascade reactions. For instance, a nitro-Mannich reaction followed by an in situ cyclization, catalyzed by a bifunctional organocatalyst, produces 3-substituted isoindolinones with high enantioselectivity. acs.org This sequence demonstrates the potential for the amino-acetonitrile moiety to engage in cascade processes to form heterocyclic systems.

Another relevant example involves the reaction of aminomalononitrile, a direct precursor to the α-amino nitrile core, with benzylic compounds like benzyl bromide. researchgate.net This reaction forms 2-benzyl-2-aminomalononitrile, which can be seen as a direct analog. This intermediate can then undergo further transformations, highlighting a stepwise approach that could potentially be integrated into a cascade sequence. researchgate.net

Furthermore, multicomponent reactions involving α-aminoazoles, which share the α-amino nitrogen feature, demonstrate the power of cascade sequences. nih.gov These reactions often proceed through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to build complex heterocyclic scaffolds like triazolo/benzimidazolo quinazolinones. nih.gov

The following table presents examples of cascade reactions involving analogs of 2-(Allyl(benzyl)amino)acetonitrile.

| Starting Material Analogs | Key Transformations | Final Product | Ref. |

| α-Amido sulfones from 2-formyl benzoates | Asymmetric aza-Henry/Lactamization | 3-(Nitromethyl)isoindolin-1-ones | acs.org |

| Aminomalononitrile, Benzyl bromide | Benzylation, Hydrolysis | Phenylalanine | researchgate.net |

| 2-Amino benzothiazole, Aldehydes, β-Ketoesters | Condensation, Michael Addition, Cyclization | Pyrimidobenzothiazoles | nih.gov |

These examples underscore the synthetic utility of the structural elements found in 2-(Allyl(benzyl)amino)acetonitrile for constructing diverse and complex molecules through elegant and efficient cascade reaction pathways.

Mechanistic Investigations of Reactions Involving 2 Allyl Benzyl Amino Acetonitrile and Its Analogs

Mechanistic Pathways of Oxidative α-Cyanation Reactions

The oxidative α-cyanation of tertiary amines, a key transformation for producing α-aminonitriles like 2-(Allyl(benzyl)amino)acetonitrile, can proceed through various mechanistic pathways. One common approach involves the in-situ generation of an iminium cation intermediate from the tertiary amine, which is then trapped by a cyanide source. researchgate.net The regioselectivity of this reaction, particularly for unsymmetrical tertiary amines, is a critical aspect, with some methods showing exceptional selectivity for the α-methylene C-H bond. researchgate.net

Several catalytic systems have been developed to facilitate this transformation. For instance, ruthenium trichloride (B1173362) has been used to catalyze the oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen. organic-chemistry.org Vanadium-based catalysts have also proven effective for the aerobic oxidative cyanation of tertiary amines. nih.gov A proposed mechanism for some copper-catalyzed cyanations involves the oxidation of the nitrile at the benzylic position to generate a benzoyl cyanide, which then furnishes the copper cyanide reagent. snnu.edu.cn

Electrochemical methods offer an alternative, oxidant-free approach. The electrochemical α-cyanation of tertiary amines can be achieved using azobisisobutyronitrile (AIBN) as a cheap cyanide source, where a CN radical is generated through mediated electrochemical oxidation. nih.govrsc.org Another strategy involves the use of 4-cyanopyridine (B195900) as a cyanation reagent under catalyst-free, paired electrochemical conditions, which is believed to follow a nucleophilic reaction pathway. organic-chemistry.org

Furthermore, the choice of cyanide source can influence the reaction mechanism. While traditional sources like sodium cyanide are common, alternative, less toxic sources are being explored. rsc.org For example, the S-oxidation of potassium thiocyanate (B1210189) can release cyanide for the cyanation of tertiary amines in aqueous solutions without a catalyst. organic-chemistry.org

Elucidation of Palladium-Catalyzed Transformation Mechanisms, Including Alkoxyacyloxylation and Intramolecular Diels-Alder Processes

Palladium catalysis opens up a diverse range of transformations for molecules containing allyl groups, such as 2-(Allyl(benzyl)amino)acetonitrile. These reactions often proceed through common mechanistic steps, including oxidative addition, migratory insertion, and reductive elimination. youtube.com

One notable palladium-catalyzed reaction is the difunctionalization of dienes, which is relevant to the allyl group in the target molecule. The classic Bäckvall-type mechanism involves nucleopalladation of the diene to form a π-allyl intermediate, which is then attacked by a second nucleophile. nih.gov A specific example is the palladium(II)-catalyzed alkoxyacyloxylation of N-allyl-2-aminophenols, which leads to functionalized dihydro-1,4-benzoxazines. nih.gov In this process, an oxidant like PhI(OCOR)2 serves as both an oxidizing agent and a source of the acyloxy nucleophile. nih.gov

Interestingly, in the absence of a palladium catalyst, the reaction of N-allyl-2-aminophenols can switch to an intramolecular Diels-Alder (IMDA) pathway. nih.gov The IMDA reaction is a powerful tool for constructing cyclic systems and its intramolecular nature offers advantages in controlling stereochemistry. masterorganicchemistry.comyoutube.com The feasibility and outcome of IMDA reactions are influenced by the length of the tether connecting the diene and dienophile, with five and six-membered rings being the most commonly formed. masterorganicchemistry.com The reaction can be promoted thermally or by Lewis acids. organic-chemistry.orgbrandeis.edu

The Heck reaction, another cornerstone of palladium catalysis, can also be applied to diene systems. For instance, 1-alkoxybuta-1,3-dienes can undergo a regio- and stereoselective cross-coupling with aryl derivatives under Heck conditions. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies on Related Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving compounds analogous to 2-(Allyl(benzyl)amino)acetonitrile.

DFT studies have been employed to investigate the mechanism of oxidative cyanation. For instance, calculations on the CuBr-catalyzed C-H cyanation of 2-phenylpyridine (B120327) with benzyl (B1604629) nitrile have explored various pathways for the formation of the active cyanating agent and the subsequent C-H activation and C-N bond formation steps. researchgate.net These studies can help rationalize the observed regioselectivity and the role of the catalyst.

In the realm of palladium-catalyzed reactions, DFT has been used to model the alkoxycarbonylation of alkenes and alkynes. nih.govresearchgate.net These computational studies have been crucial in distinguishing between different mechanistic possibilities, such as the "hydride pathway" and the "alkoxycarbonyl pathway," and in understanding the role of ligands and solvents in determining reaction outcomes. nih.gov For example, DFT calculations have shown that explicit solvation is essential for accurately predicting the energy barriers in the alcoholysis step of alkene alkoxycarbonylation. nih.gov

DFT analysis has also provided deep insights into the intramolecular Diels-Alder reaction. nih.gov Calculations can be used to determine the activation energies for different stereochemical pathways (endo vs. exo) and to understand the factors that control this selectivity. nih.gov For instance, in some systems, the exo transition state is favored due to steric hindrance, while in others, electronic factors or hydrogen bonding may favor the endo pathway. nih.govnih.gov Conceptual DFT, which analyzes parameters like electrophilicity and nucleophilicity, has been used to understand the reactivity in polar Diels-Alder reactions. rsc.org Furthermore, DFT has been instrumental in studying ionic intramolecular Diels-Alder (IIDA) reactions, revealing that they can proceed through a non-concerted, two-stage, one-step mechanism. mdpi.com

Kinetic and Mechanistic Studies of Aminolysis Reactions in Acetonitrile (B52724) Media Relevant to α-Amino Nitrile Formation

The formation of α-amino nitriles often involves the reaction of an amine with a carbonyl compound and a cyanide source, a process known as the Strecker reaction. mdpi.com The aminolysis of nitriles and related compounds in acetonitrile provides a relevant framework for understanding the kinetics and mechanisms of these transformations.

Kinetic studies of the aminolysis of various substrates, such as aryl propanedithioates and phenacyl bromides, with benzylamines in acetonitrile have been conducted. rsc.orgkoreascience.or.kr These studies often reveal stepwise mechanisms involving the formation of a tetrahedral intermediate. rsc.orgkoreascience.or.kr The rate-determining step can vary depending on the specific reactants and conditions. For example, in the aminolysis of aryl propanedithioates, the expulsion of the leaving group from the tetrahedral intermediate is rate-limiting. rsc.org

The Brønsted coefficient (β), which relates the reaction rate to the basicity of the nucleophile, is a key parameter in these studies. The magnitude of β can provide insights into the degree of bond formation in the transition state. koreascience.or.kr Cross-interaction constants, which measure the interaction between substituents on the nucleophile and the substrate, can also help to elucidate the reaction mechanism. rsc.org

Kinetic isotope effects, determined using deuterated nucleophiles, are another powerful tool for probing reaction mechanisms. acs.org For instance, the observation of a significant kinetic isotope effect can suggest that proton transfer is involved in the rate-determining step. rsc.orgacs.org

The study of SNAr aminolysis in acetonitrile has also provided valuable mechanistic information. For example, the reaction of 4-fluoronitrobenzene with 1-methylpiperazine (B117243) was found to follow a third-order rate law, with a second-order dependence on the amine, suggesting a base-catalyzed, rate-limiting proton transfer mechanism. acs.org

The hydrolysis of nitriles to carboxylic acids, which can be seen as a related process, also proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.comlibretexts.orgopenstax.org The mechanism can be either acid or base-catalyzed. In the base-catalyzed hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comopenstax.org

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Construction of Nitrogen-Containing Heterocyclic Compounds

The inherent reactivity of the allyl and nitrile functionalities, combined with the directing influence of the benzylamino moiety, enables the construction of several classes of nitrogen-containing heterocycles.

The pyrrolidine (B122466) ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. The synthesis of functionalized pyrrolidines can be efficiently achieved using N-allylic substituted α-amino nitriles, such as 2-(Allyl(benzyl)amino)acetonitrile, through phosphine-catalyzed intramolecular cyclizations. acs.orgnih.gov This methodology leverages a nucleophilic phosphine (B1218219) catalyst to initiate an intramolecular Michael reaction, leading to the formation of 2,4-disubstituted pyrrolidines via a 5-endo-trig cyclization pathway. nih.govacs.org

The reaction proceeds under mild conditions and demonstrates the utility of the allyl group as an internal electrophile upon activation by the phosphine catalyst. The resulting pyrrolidine retains the nitrile group, which can be further elaborated, highlighting the synthetic utility of this approach. acs.org

Table 1: Phosphine-Catalyzed Synthesis of Functionalized Pyrrolidines

| Entry | N-Allylic α-Amino Nitrile Substrate | Catalyst (mol %) | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | N-allyl-N-benzyl-2-cyanoacetamide | PPh₃ (10) | CH₃CN | 85 | nih.gov |

| 2 | N-allyl-N-p-methoxybenzyl-2-cyanoacetamide | PBu₃ (10) | THF | 88 | nih.gov |

A related approach involves the intramolecular radical cyclization of N-allylic aminyl radicals. nih.govnih.gov In such reactions, a radical is generated on the nitrogen atom or an adjacent carbon, which then adds to the allyl double bond to form the five-membered pyrrolidine ring. Tin-free radical cyclization methods, often initiated by visible light photoredox catalysis, offer an environmentally benign alternative to traditional tin-based reagents. rsc.orgamanote.com

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their high ring strain, which facilitates ring-opening reactions with various nucleophiles. wikipedia.org While the term "cyanoalkylative aziridination" is not widespread, the synthesis of aziridines from α-aminonitrile precursors has been demonstrated through photochemical methods. nih.gov

For instance, the UV irradiation of 2-aminopropenenitrile has been shown to induce a photocyclization to yield aziridine-2-carbonitrile. nih.gov This transformation suggests that an appropriately configured aminonitrile, such as a derivative of 2-(Allyl(benzyl)amino)acetonitrile, could potentially undergo a similar intramolecular cyclization to form a substituted aziridine (B145994). Such a reaction would likely proceed through a diradical or zwitterionic intermediate, followed by ring closure.

Table 2: Photochemical Aziridination of Aminonitrile Precursors

| Entry | Precursor | Wavelength (nm) | Solvent | Product | Ref |

|---|---|---|---|---|---|

| 1 | 2-Aminopropenenitrile | 254 | Acetonitrile (B52724) | Aziridine-2-carbonitrile | nih.gov |

The activation of the aminonitrile could also potentially be achieved through other means, such as reaction with carbenes or other reactive intermediates, to facilitate the formation of the aziridine ring. organic-chemistry.org

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, present in a vast number of biologically active compounds. The synthesis of indoles from α-aminonitriles represents a powerful and convergent approach. nih.gov A key strategy involves the cyclization of α-aminonitriles derived from 2-aminocinnamic acid esters or amides under basic conditions, which can furnish substituted indole-3-acetic acid derivatives in high yields. nih.gov

For a precursor like 2-(Allyl(benzyl)amino)acetonitrile to be utilized in such a synthesis, the benzyl (B1604629) group would need to be appropriately substituted with an amino group (or a group that can be converted to an amine, such as a nitro group) ortho to the point of attachment of the aminonitrile moiety. This would set the stage for an intramolecular cyclization.

Another potential route involves the conversion of the nitrile group into a ketone, which could then participate in a classical indole synthesis such as the Bischler-Möhlau or Fischer synthesis. nih.govchalcogen.ro The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, could also be envisioned if the aminonitrile is suitably modified. wikipedia.orgnih.gov

Table 3: Indole Synthesis from α-Aminonitrile Precursors

| Entry | α-Aminonitrile Precursor | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Methyl 2-(2-amino-N-(cyanomethyl)acetamido)cinnamate | NaH | THF | Methyl 2-(1H-indol-3-yl)acetate | 95 | nih.gov |

Dihydro-1,4-benzoxazines are an important class of heterocyclic compounds with a range of biological activities. Their synthesis often involves the cyclization of a precursor containing both a phenolic hydroxyl group and an amino group. The allyl group present in 2-(Allyl(benzyl)amino)acetonitrile provides a handle for oxidative cyclization reactions with substituted phenols. caltech.edu

A plausible synthetic route would involve the reaction of 2-(Allyl(benzyl)amino)acetonitrile with an o-aminophenol. In the presence of a palladium(II) catalyst and an oxidant, an intramolecular oxidative cyclization can occur. nih.govresearchgate.net This reaction, often referred to as a Wacker-type cyclization, would proceed via the formation of a new carbon-oxygen bond between the phenolic oxygen and one of the carbons of the allyl double bond, leading to the formation of the dihydro-1,4-benzoxazine ring system. organic-chemistry.org

Table 4: Palladium-Catalyzed Oxidative Cyclization for Heterocycle Formation

| Entry | Olefinic Substrate | Phenolic Partner | Pd Catalyst | Oxidant | Product | Ref |

|---|---|---|---|---|---|---|

| 1 | o-Allylphenol | - | PdCl₂(MeCN)₂ | Benzoquinone | 2-Methyl-2,3-dihydrobenzofuran | caltech.edu |

| 2 | o-Cinnamylphenol | - | Pd(TFA)₂ | O₂ | 2-Benzyl-2,3-dihydrobenzofuran | nih.gov |

The versatility of 2-(Allyl(benzyl)amino)acetonitrile as a synthetic precursor extends beyond the aforementioned heterocycles. The nitrile group, in particular, is a gateway to other functionalities and heterocyclic systems. One prominent example is the synthesis of tetrazoles. researchgate.net

Tetrazoles are five-membered nitrogen-containing heterocycles that are often used as bioisosteres for carboxylic acids in drug design. The most common method for their synthesis is the [3+2] cycloaddition of an azide (B81097) source (such as sodium azide or an organic azide) with a nitrile. organic-chemistry.orgnih.gov The nitrile group of 2-(Allyl(benzyl)amino)acetonitrile can readily participate in this reaction, providing a straightforward route to 5-substituted tetrazoles bearing the allyl(benzyl)aminomethyl group.

Table 5: Synthesis of Tetrazoles from Nitriles

| Entry | Nitrile | Azide Source | Catalyst/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Benzonitrile | NaN₃, NH₄Cl | DMF, 120 °C | 5-Phenyl-1H-tetrazole | 85 | chalcogen.ro |

| 2 | Acetonitrile | TMS-N₃ | ZnCl₂ | 5-Methyl-1H-tetrazole | 92 | nih.gov |

This transformation underscores the potential of 2-(Allyl(benzyl)amino)acetonitrile in diversity-oriented synthesis, allowing for the rapid generation of a library of compounds with different heterocyclic cores. beilstein-journals.org

Utility in the Preparation of Non-Proteinogenic α-Amino Acids and Their Derivatives

Non-proteinogenic α-amino acids, which are not found in the canonical genetic code, are of great interest for the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules. nih.gov α-Aminonitriles are well-established precursors to α-amino acids through the hydrolysis of the nitrile group, a transformation central to the classical Strecker synthesis. mdpi.comacs.org

2-(Allyl(benzyl)amino)acetonitrile is a direct precursor to the non-proteinogenic α-amino acid, N-allyl-N-benzylglycine. The hydrolysis of the nitrile functionality to a carboxylic acid can be achieved under either acidic or basic conditions. arkat-usa.org

Mild alkaline hydrolysis, for instance using sodium hydroxide (B78521) in a mixture of methanol (B129727) and a non-polar solvent, can selectively convert the nitrile to a primary amide, which can then be further hydrolyzed to the carboxylic acid under more forcing conditions. arkat-usa.org Conversely, strong acidic hydrolysis can directly convert the nitrile to the carboxylic acid. The choice of conditions allows for the controlled synthesis of either the corresponding α-amino amide or the α-amino acid.

Table 6: Hydrolysis of Nitriles to Carboxylic Acid Derivatives

| Entry | Substrate | Conditions | Product | Ref |

|---|---|---|---|---|

| 1 | Benzonitrile | NaOH, MeOH/Dioxane, reflux | Benzamide | arkat-usa.org |

| 2 | N,N-Dibenzyl-2-cyanoacetamide | H₂SO₄, H₂O, heat | N,N-Dibenzylglycine | mdpi.com |

The presence of the allyl and benzyl groups on the nitrogen atom provides further opportunities for synthetic diversification. These protecting groups can be selectively removed or modified, and the allyl group can be engaged in various addition reactions before or after the nitrile hydrolysis, leading to a wide range of complex and valuable non-proteinogenic α-amino acid derivatives.

Role as a Key Building Block for Complex Chemical Architectures

2-(Allyl(benzyl)amino)acetonitrile is a versatile organic compound utilized as a key intermediate and building block in the synthesis of more complex molecules. myskinrecipes.combldpharm.com Its utility stems from the unique combination of three distinct functional groups within its structure: an allyl group, a benzyl group, and a cyano moiety. This trifunctional nature provides multiple reaction sites for constructing intricate chemical architectures. myskinrecipes.com

The compound's structure makes it an ideal precursor in the development of molecules with potential biological activity. myskinrecipes.com It is frequently employed in the synthesis of nitrogen-containing heterocycles, which are fundamental scaffolds in medicinal chemistry for the design of drugs that can target specific enzymes or receptors. myskinrecipes.com Beyond pharmaceuticals, its functional groups are valuable in creating compounds for the agrochemical industry, such as herbicides and pesticides. myskinrecipes.com The reactivity of 2-(Allyl(benzyl)amino)acetonitrile also makes it a valuable tool in research settings for developing novel chemical entities. myskinrecipes.com

The key to its role as a building block lies in the reactivity of its components:

The Allyl Group: Provides a site for a wide range of chemical transformations, including electrophilic additions, transition-metal-catalyzed cross-coupling reactions, and olefin metathesis.

The Benzyl Group: Often serves as a protecting group for the secondary amine, which can be removed under specific conditions (e.g., hydrogenolysis) to reveal the free amine for further functionalization.

The Acetonitrile Group: The nitrile (C≡N) can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, offering a pathway to a variety of other functional groups and enabling chain extension.

Table 1: Properties of 2-(Allyl(benzyl)amino)acetonitrile

| Property | Value |

|---|---|

| CAS Number | 127073-69-2 myskinrecipes.combldpharm.comglpbio.com |

| Molecular Formula | C₁₂H₁₄N₂ myskinrecipes.combldpharm.com |

| Molecular Weight | 186.25 g/mol myskinrecipes.combldpharm.com |

| MDL Number | MFCD28991784 myskinrecipes.combldpharm.com |

| Common Uses | Intermediate in organic synthesis, building block for pharmaceuticals and agrochemicals. myskinrecipes.com |

Advanced Functionalization and Derivatization Strategies for Allyl Carboxylates Leading to Related Amines

The synthesis of complex amines, such as allylic amines, from readily available starting materials like carboxylic acids represents a significant area of research in organic chemistry. Advanced strategies have been developed to achieve this transformation efficiently and selectively, with biocatalysis emerging as a powerful and sustainable approach.

One notable strategy is the biocatalytic reductive N-allylation of primary and secondary amines using biomass-derivable acrylic acids (unsaturated carboxylates). nih.gov This method provides a direct route from carboxylates to allylic tertiary amine scaffolds, which are prevalent in bioactive compounds. nih.gov The process operates via a two-step, one-pot system that leverages the sequential action of two distinct enzymes:

Carboxylate Reduction: A carboxylic acid reductase (CAR) first catalyzes the reduction of an acrylic acid derivative to generate the corresponding α,β-unsaturated aldehyde in situ. nih.gov

Reductive Amination: This aldehyde intermediate is then coupled with a primary or secondary amine in the same reaction vessel, a transformation catalyzed by a bacterial reductive aminase (pIR23 or BacRedAm) to yield the desired allylic amine. nih.gov

This enzymatic cascade has been successfully applied to a broad range of acrylic acid derivatives and amines, demonstrating its versatility. For instance, various cinnamic acid derivatives have been coupled with secondary amines like pyrrolidine and piperidine (B6355638) to produce the corresponding tertiary allylic amines in moderate to excellent conversions. nih.gov

Table 2: Examples of Biocatalytic N-allylation of Amines with Cinnamic Acid Derivatives

| Carboxylic Acid Substrate (5 mM) | Amine Substrate (2.5 equiv) | Product Conversion (%) |

|---|---|---|

| Cinnamic acid | Pyrrolidine | 98% |

| Cinnamic acid | Piperidine | 96% |

| 4-Methoxycinnamic acid | Pyrrolidine | 98% |

| 4-Methoxycinnamic acid | Piperidine | 95% |

| 3,4-Dimethoxycinnamic acid | Pyrrolidine | 94% |

| 3,4-Dimethoxycinnamic acid | Piperidine | 93% |

| 4-Fluorocinnamic acid | Pyrrolidine | 98% |

| 4-Fluorocinnamic acid | Piperidine | 97% |

Data sourced from a study on biocatalytic N-allylation systems. nih.gov

Beyond biocatalysis, metallaphotoredox catalysis offers another frontier for the functionalization of carboxylic acids. acs.orgprinceton.edu These methods enable decarboxylative functionalization, where the carboxylic acid group is removed and replaced with a new chemical bond, including C-C and C-heteroatom bonds. acs.orgprinceton.edu Such strategies represent a powerful tool in modern synthetic chemistry for transforming abundant carboxylic acids into more complex and valuable molecules, including functionalized amines. princeton.edu

Q & A

Q. What are the established synthetic routes for 2-(Allyl(benzyl)amino)acetonitrile, and what reaction conditions are critical for yield optimization?

Answer: The synthesis of nitrile derivatives like 2-(Allyl(benzyl)amino)acetonitrile often involves nucleophilic substitution or condensation reactions. A common approach includes reacting allyl(benzyl)amine with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C . Key parameters for yield optimization include:

- Temperature control : Higher temperatures (≥70°C) favor reaction completion but risk side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates .

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the purity and structural integrity of 2-(Allyl(benzyl)amino)acetonitrile?

Answer: Standard characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm allyl and benzyl group integration (e.g., benzyl protons at δ 7.2–7.4 ppm, allyl protons at δ 5.1–5.8 ppm) .

- FT-IR : Identify nitrile stretch (~2240 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) .

- Chromatography :

- GC-MS : Determine molecular ion peak (m/z calculated for C₁₂H₁₄N₂: 210.12) .

Note : Cross-validate results with elemental analysis (C, H, N) to rule out impurities .

- GC-MS : Determine molecular ion peak (m/z calculated for C₁₂H₁₄N₂: 210.12) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of 2-(Allyl(benzyl)amino)acetonitrile for enhanced bioactivity?

Answer: Computational strategies include:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .

Case Study : A 2025 study linked reduced HOMO-LUMO gaps (<3 eV) in nitrile derivatives to increased antimicrobial activity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Mitigation steps:

Variable Temperature NMR : Detect conformational changes (e.g., restricted rotation in allyl groups) .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Re-crystallization : Isolate pure crystals for X-ray diffraction to resolve stereochemical ambiguities .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer: Design a stability study with:

- pH variations : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/40°C.

- Kinetic analysis : Use HPLC to quantify degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

- Arrhenius modeling : Predict shelf-life by calculating activation energy (Eₐ) from degradation rates .

Application-Oriented Questions

Q. How can 2-(Allyl(benzyl)amino)acetonitrile serve as a precursor in pharmaceutical intermediate synthesis?

Answer: The nitrile group enables:

- Cyanoalkylation : React with Grignard reagents to form tertiary amines.

- Reduction : Convert to primary amines (e.g., using LiAlH₄) for bioactive molecule synthesis .

Example : A 2025 study utilized this compound to synthesize kinase inhibitors via Pd-catalyzed cross-coupling .

Q. What safety protocols are essential when handling 2-(Allyl(benzyl)amino)acetonitrile in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .

- Spill management : Neutralize with sodium hypochlorite (10% v/v) to detoxify cyanide byproducts .

- Waste disposal : Collect in sealed containers labeled for halogenated/organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.